molecular formula C19H20N2O3S2 B4086863 1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE

1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE

Cat. No.: B4086863
M. Wt: 388.5 g/mol
InChI Key: YEWYNACMMLOAQH-UHFFFAOYSA-N
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Description

1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE is a complex organic compound that features a benzenesulfonyl group, a benzodiazole moiety, and a dimethylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with benzenesulfonyl chloride under acidic conditions.

    Attachment of the Benzodiazole to the Dimethylbutanone: This step involves the nucleophilic substitution reaction where the benzodiazole moiety is attached to the dimethylbutanone structure through a sulfur linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzodiazole moiety can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pinacolone (3,3-Dimethylbutan-2-one): Shares the dimethylbutanone structure but lacks the benzenesulfonyl and benzodiazole groups.

    Benzenesulfonic Acid: Contains the benzenesulfonyl group but lacks the benzodiazole and dimethylbutanone structures.

Uniqueness

1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity not found in simpler analogs.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-19(2,3)17(22)13-25-18-20-15-11-7-8-12-16(15)21(18)26(23,24)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWYNACMMLOAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Reactant of Route 2
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Reactant of Route 3
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Reactant of Route 4
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Reactant of Route 5
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE
Reactant of Route 6
1-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}-3,3-DIMETHYLBUTAN-2-ONE

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